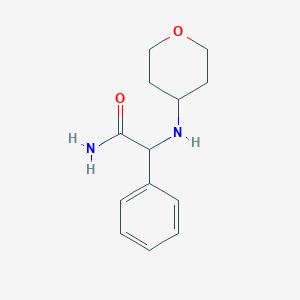
Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone, also known as CPMM, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. CPMM is a morpholine derivative that has been synthesized through a number of methods and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone is not fully understood, but it is believed to act as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone has been found to have potent analgesic and anti-inflammatory effects in animal models, making it a potential candidate for the development of new pain medications. Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects. However, further studies are needed to fully understand the biochemical and physiological effects of Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone is its high yield and purity when synthesized through the methods described above. Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone is also relatively stable and can be stored for extended periods of time. However, one limitation of Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone is its relatively low solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone. One area of interest is the development of new pain medications based on the analgesic and anti-inflammatory properties of Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone. Another area of interest is the use of Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone as a chiral building block in organic synthesis. Further studies are also needed to fully understand the mechanism of action and biochemical and physiological effects of Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone.
Métodos De Síntesis
Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone can be synthesized through a number of methods, including the reaction of cyclopentanone with 2,5-dimethylmorpholine and formaldehyde, or through the reaction of cyclopentanone with 2,5-dimethylmorpholine and chloroacetyl chloride. Both of these methods have been used to synthesize Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone with high yields and purity.
Aplicaciones Científicas De Investigación
Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis. Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone has been found to have potent analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain medications. Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone has also been studied for its potential use as a chiral building block in organic synthesis, due to its unique stereochemistry.
Propiedades
IUPAC Name |
cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9-8-15-10(2)7-13(9)12(14)11-5-3-4-6-11/h5,9-10H,3-4,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSWBSNSSHIBQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)C(=O)C2=CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-ethyl-N-[2-(4-hydroxyanilino)-2-oxoethyl]-4-methylfuran-2-carboxamide](/img/structure/B7630544.png)


![1-Methyl-5-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]piperidin-2-one](/img/structure/B7630558.png)

![[4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexyl]methanol](/img/structure/B7630576.png)
![4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid](/img/structure/B7630578.png)
![1-[2-(2-Tert-butyl-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B7630608.png)
![2-chloro-6-fluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide](/img/structure/B7630609.png)
![2-Azabicyclo[2.2.1]heptan-2-yl(imidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B7630613.png)
![N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]cyclohexanamine](/img/structure/B7630615.png)
![N-[5-(2-methylpropyl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxamide](/img/structure/B7630623.png)